molecular formula C13H25N3O B15146745 (4-(Aminomethyl)cyclohexyl)(4-methylpiperazin-1-yl)methanone

(4-(Aminomethyl)cyclohexyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B15146745
M. Wt: 239.36 g/mol
InChI Key: BZYXCUTZVASOAE-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)cyclohexyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl ring with an aminomethyl group and a piperazine ring with a methyl group, connected by a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)cyclohexyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexyl Intermediate: Starting with cyclohexanone, the aminomethyl group is introduced through reductive amination using formaldehyde and ammonia.

    Piperazine Derivative Preparation: The piperazine ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The cyclohexyl intermediate and the piperazine derivative are coupled using a suitable coupling agent like carbonyldiimidazole (CDI) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)cyclohexyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-(Aminomethyl)cyclohexyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)cyclohexyl)(4-methylpiperazin-1-yl)methanone depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (4-(Aminomethyl)cyclohexyl)(4-ethylpiperazin-1-yl)methanone: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.

    (4-(Aminomethyl)cyclohexyl)(4-phenylpiperazin-1-yl)methanone: Features a phenyl group on the piperazine ring.

Uniqueness

(4-(Aminomethyl)cyclohexyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

[4-(aminomethyl)cyclohexyl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H25N3O/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12/h11-12H,2-10,14H2,1H3

InChI Key

BZYXCUTZVASOAE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCC(CC2)CN

Origin of Product

United States

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